![molecular formula C10H9Br2NO5S B14198417 N-[(Benzenesulfonyl)(dibromo)acetyl]glycine CAS No. 921759-16-2](/img/structure/B14198417.png)
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine is a complex organic compound that features a benzenesulfonyl group, a dibromoacetyl group, and a glycine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzenesulfonyl)(dibromo)acetyl]glycine typically involves multiple steps. One common method includes the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Dibromoacetylation: The benzenesulfonyl chloride is then reacted with dibromoacetic acid in the presence of a base such as pyridine to form the dibromoacetyl derivative.
Coupling with Glycine: Finally, the dibromoacetyl derivative is coupled with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine can undergo various chemical reactions, including:
Substitution Reactions: The dibromoacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Hydrolysis: Benzenesulfonic acid, dibromoacetic acid, and glycine.
科学研究应用
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(Benzenesulfonyl)(dibromo)acetyl]glycine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The dibromoacetyl group can participate in electrophilic reactions, modifying biomolecules and affecting cellular pathways.
相似化合物的比较
Similar Compounds
N-Butyl-Benzenesulfonamide: Contains a benzenesulfonyl group but lacks the dibromoacetyl and glycine moieties.
Acetylcysteine: Contains an acetyl group and a thiol group but lacks the benzenesulfonyl and dibromoacetyl groups.
Uniqueness
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine is unique due to its combination of a benzenesulfonyl group, a dibromoacetyl group, and a glycine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
属性
CAS 编号 |
921759-16-2 |
|---|---|
分子式 |
C10H9Br2NO5S |
分子量 |
415.06 g/mol |
IUPAC 名称 |
2-[[2-(benzenesulfonyl)-2,2-dibromoacetyl]amino]acetic acid |
InChI |
InChI=1S/C10H9Br2NO5S/c11-10(12,9(16)13-6-8(14)15)19(17,18)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,16)(H,14,15) |
InChI 键 |
MWMUBMBHVXSQIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C(=O)NCC(=O)O)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)


![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)
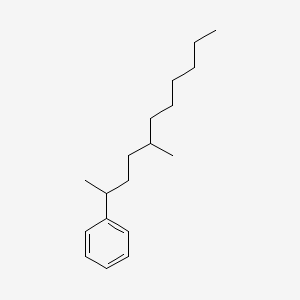

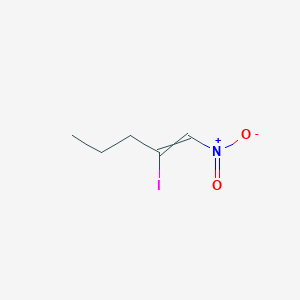
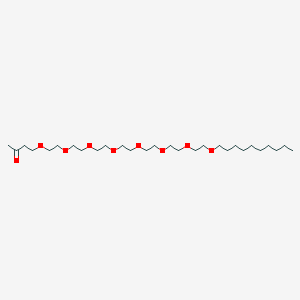
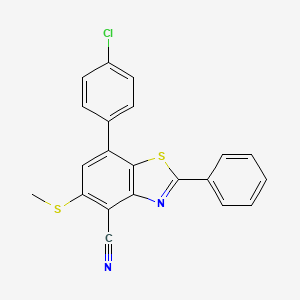
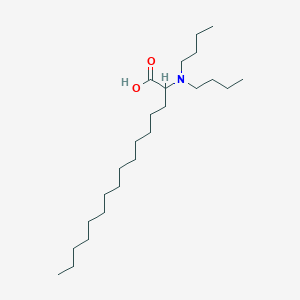
![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)

![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)
